![molecular formula C22H18FN5O4S B2843849 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-59-7](/img/no-structure.png)

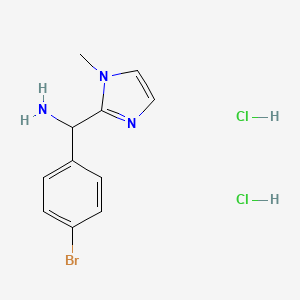

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18FN5O4S and its molecular weight is 467.48. The purity is usually 95%.

BenchChem offers high-quality 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Several studies have explored the synthesis and chemical reactions of compounds structurally related to "6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione," demonstrating diverse methodologies for constructing pyrimidine-based heterocycles. For instance, the cyclization of carbonyl compounds with thiosemicarbazides has led to the formation of pyrimidine derivatives, revealing the versatility of pyrimidine as a scaffold for further chemical modifications (Mekuskiene & Vainilavicius, 2006). Another approach involves the use of fluoroquinolones and imidoylketenes in reactions yielding fluoroquinolones, showcasing the potential for creating fluorinated derivatives with enhanced biological properties (Fulloon & Wentrup, 2009).

Biological Activity

The exploration of biological activities of compounds with a pyrimidine base structure is an active area of research. Compounds structurally related to "6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" have been studied for their potential in treating various diseases. For example, some derivatives exhibit inhibitory activities against specific bacterial strains, suggesting their potential as antibacterial agents (Bobek, Kuhar, & Bloch, 1979). Furthermore, studies have focused on the synthesis of novel compounds with anti-inflammatory and analgesic properties, indicating the therapeutic potential of pyrimidine derivatives in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry

The unique properties of pyrimidine derivatives extend into supramolecular chemistry, where they serve as ligands in the formation of hydrogen-bonded supramolecular assemblies. This application is exemplified by the synthesis of pyrimidine derivatives that co-crystallize with crown ethers to form networks through extensive hydrogen bonding, illustrating the utility of these compounds in constructing complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antiviral and Herbicidal Applications

Research into the antiviral efficacy of pyrimidine-2,4-dione derivatives has shown promising results against various viruses, highlighting the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis of fluoro intermediates for herbicidal sulfonylureas derived from pyrimidine and triazine intermediates underscores the agricultural applications of these compounds, offering new approaches to weed control (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole, which is then coupled with a 6-bromo-1H-pyrimidine-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole", "a. Dissolve 4-fluoroaniline and 4-methoxybenzaldehyde in ethanol and add sodium borohydride.", "b. Heat the mixture at reflux for 4 hours.", "c. Add hydrochloric acid to the mixture to adjust the pH to 1.", "d. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "e. Add thiourea and ethyl acetoacetate to the product and heat at reflux for 6 hours.", "f. Cool the mixture and filter the product.", "g. Wash the product with water and dry over anhydrous sodium sulfate.", "h. Recrystallize the product from ethanol to obtain the intermediate.", "Step 2: Synthesis of 6-bromo-1H-pyrimidine-2,4-dione", "a. Dissolve 6-chloro-1H-pyrimidine-2,4-dione in acetic acid and add sodium hydroxide.", "b. Add bromine dropwise to the mixture and heat at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the intermediate.", "Step 3: Coupling of the intermediates", "a. Dissolve the 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole intermediate and the 6-bromo-1H-pyrimidine-2,4-dione intermediate in dimethylformamide.", "b. Add potassium carbonate to the mixture and heat at reflux for 6 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the final product." ] } | |

Numéro CAS |

852154-59-7 |

Nom du produit |

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Formule moléculaire |

C22H18FN5O4S |

Poids moléculaire |

467.48 |

Nom IUPAC |

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18FN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |

Clé InChI |

NOLBMEXTRDEWCH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)

![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)

![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)

![(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2843778.png)

![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)